BenchChemオンラインストアへようこそ!

Muromonab-CD3

Organ Transplantation Pediatric Nephrology Immunosuppressive Therapy

Muromonab-CD3 (Orthoclone OKT3) is a murine IgG2a monoclonal antibody directed against the CD3 epsilon chain of the human T-cell receptor complex. As the first monoclonal antibody approved for human therapeutic use (FDA approval 1986), it functions by binding to and inhibiting CD3-positive T lymphocytes, resulting in rapid T-cell depletion and blockade of all cytotoxic T-cell function.

Molecular Formula C11H17NO4
Molecular Weight 0
CAS No. 140608-64-6
Cat. No. B1180476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuromonab-CD3
CAS140608-64-6
SynonymsMuromonab-CD3
Molecular FormulaC11H17NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Muromonab-CD3 Procurement Guide: Comparative Analysis of Anti-CD3 Murine Monoclonal Antibody for Organ Transplantation Rejection


Muromonab-CD3 (Orthoclone OKT3) is a murine IgG2a monoclonal antibody directed against the CD3 epsilon chain of the human T-cell receptor complex [1]. As the first monoclonal antibody approved for human therapeutic use (FDA approval 1986), it functions by binding to and inhibiting CD3-positive T lymphocytes, resulting in rapid T-cell depletion and blockade of all cytotoxic T-cell function [2]. The compound was historically indicated for reversal of acute renal, hepatic, and cardiac allograft rejection episodes, including those resistant to conventional corticosteroid therapy [3]. Muromonab-CD3 was withdrawn from the global market in 2010 due to the availability of alternative agents with improved safety profiles and declining commercial utilization; current procurement relevance centers on comparative mechanistic studies, historical control benchmarking, and specialized research applications where its unique murine immunogenicity profile provides experimental value [4].

Muromonab-CD3: Why Anti-CD3 Monoclonal Antibodies Cannot Be Interchanged in Procurement Decisions


Procurement substitution among anti-CD3 or T-cell depleting agents is scientifically unjustified due to fundamental differences in molecular structure, target specificity, and immunogenicity profiles. Unlike humanized or chimeric anti-CD3 monoclonal antibodies (e.g., teplizumab, otelixizumab) or polyclonal antithymocyte globulin (ATG) preparations, muromonab-CD3 is a fully murine immunoglobulin that induces a high-titer human anti-mouse antibody (HAMA) response in up to 60% of treated patients, directly impacting pharmacokinetics and repeat-dosing feasibility [1]. Additionally, muromonab-CD3 exhibits a near-universal first-dose cytokine release syndrome (CRS) incidence of approximately 100%, a profile that diverges markedly from newer anti-CD3 biologics engineered with Fc region modifications to mitigate CRS [2]. Furthermore, while polyclonal ATG targets multiple T-cell surface antigens, muromonab-CD3 engages exclusively the CD3 epsilon chain, producing a mechanistically distinct pattern of T-cell depletion and immunomodulation with implications for downstream NK cell activation not observed with ATG or alemtuzumab [3]. These differentiated properties preclude interchangeable use in both clinical and research contexts.

Muromonab-CD3 Quantitative Comparator Evidence: Head-to-Head Data Against ATG, Corticosteroids, and Contemporary Alternatives


Muromonab-CD3 vs Antithymocyte Globulin: Comparative Reversal Rates in Steroid-Resistant Pediatric Renal Allograft Rejection

In a comparative retrospective study of 49 pediatric renal transplant recipients with corticosteroid-resistant acute rejection, muromonab-CD3 (OKT3) demonstrated a numerically higher reversal rate compared to antithymocyte globulin (ATG). Reversal of rejection was achieved in 22 of 23 OKT3-treated patients (96%) versus 21 of 26 ATG-treated patients (81%) (P=NS). However, re-rejection within one month post-therapy occurred more frequently in the OKT3 group (9 of 22 patients, 41%) than in the ATG group (2 of 21 patients, 10%) (P<0.05) [1].

Organ Transplantation Pediatric Nephrology Immunosuppressive Therapy

Muromonab-CD3 Efficacy Superiority Over High-Dose Corticosteroids for First-Line Rejection Reversal

Comparative multicenter clinical trials have established that muromonab-CD3 achieves significantly higher rejection reversal rates compared to high-dose corticosteroid therapy when employed as first-line treatment for initial acute renal and hepatic allograft rejection episodes. Reversal rates with muromonab-CD3 reach up to 94% for first-episode renal rejection, whereas corticosteroid monotherapy yields lower success rates [1]. This efficacy differential is most pronounced in severe rejection episodes where corticosteroid resistance is anticipated or already documented [2].

Transplantation Immunology Acute Rejection Management Immunosuppressive Protocols

Muromonab-CD3 Cytokine Release Syndrome Incidence: Comparative Adverse Event Profile Against Basiliximab in Cardiac Transplantation

A multicenter randomized study comparing muromonab-CD3 (OKT3) with basiliximab in 99 cardiac transplant recipients during the early post-transplant period revealed a stark disparity in adverse event burden. No adverse events were attributed to basiliximab, whereas 23 adverse events occurred among muromonab-CD3 recipients, predominantly comprising fever, acute pulmonary edema, hypotension, and other complications [1]. This difference underscores muromonab-CD3's substantially elevated acute toxicity profile, which necessitates pretreatment with methylprednisolone, acetaminophen, and antihistamines per clinical guidelines [2].

Cardiac Transplantation Adverse Event Monitoring Immunosuppressive Safety

Muromonab-CD3 Human Anti-Mouse Antibody Immunogenicity: Quantitative Incidence and Implications for Repeat Dosing

Muromonab-CD3 induces a human anti-mouse antibody (HAMA) response in up to 60% of treated patients, representing a substantially higher immunogenicity rate compared to chimeric (e.g., basiliximab), humanized (e.g., alemtuzumab, daclizumab), or fully human monoclonal antibodies [1]. A multicenter study of 270 serum samples from 90 solid organ transplant recipients (30 heart, 30 kidney, 30 liver) revealed that the incidence of anti-OKT3 antibody positivity post-treatment ranged from 17% to 63% across different laboratories, with high-titer responses (≥1:1,000) occurring in 2% to 31% of patients depending on assay methodology and organ transplant type [2]. The HAMA response accelerates drug clearance, reduces therapeutic half-life, and limits the feasibility of repeat treatment courses—a constraint not observed to the same degree with humanized or fully human anti-CD3 biologics [3].

Immunogenicity Therapeutic Antibody Monitoring Biologics Procurement

Muromonab-CD3 T-Cell Depletion Kinetics: Rapid Onset with Complete CD3+ Clearance Within One Hour

Muromonab-CD3 exhibits uniquely rapid T-cell depletion kinetics relative to alternative immunosuppressive biologics. Within minutes of intravenous administration, there is a rapid clearance of CD3+ cells from circulation that is complete within 1 hour [1]. This contrasts with the slower onset of depletion observed with polyclonal ATG preparations and the more gradual T-cell reductions seen with alemtuzumab. During repeated once-daily administration, CD3+ cells remain undetectable in peripheral circulation, though increasing numbers of CD3- CD4+ and CD3- CD8+ cells (modulated, non-functional T cells) appear after several days of treatment [2]. The harmonic elimination half-life is approximately 18 hours when used for rejection treatment and 36 hours when used prophylactically [3].

Pharmacodynamics T-Cell Monitoring Immunosuppressive Kinetics

Muromonab-CD3 First-Dose Cytokine Release Syndrome: Near-Universal Incidence with Quantified Symptom Frequencies

Muromonab-CD3 induces a first-dose cytokine release syndrome (CRS) in nearly all treated patients (approximately 100% incidence), with a characteristic symptom profile documented in the initial randomized trial: fever (73%), chills (57%), dyspnea (21%), chest pain/tightness (14%), vomiting (13%), nausea (11%), wheezing (11%), and tremor (10%) [1]. Approximately 5% of patients experience severe CRS manifestations including cardiopulmonary distress, seizures, encephalopathy, meningitis, renal insufficiency, or graft thrombosis [2]. This CRS profile is substantially more severe than that associated with Fc-modified anti-CD3 biologics (e.g., teplizumab, otelixizumab) and necessitates mandatory pretreatment with methylprednisolone (8 mg/kg IV) 1-4 hours prior to first dose [3].

Adverse Event Management Cytokine Release Syndrome Immunosuppressive Safety

Muromonab-CD3 Application Scenarios: Where This Murine Anti-CD3 Monoclonal Antibody Provides Differentiated Value


Historical Comparator and Benchmarking Control for Anti-CD3 Biologics Development

Muromonab-CD3 serves as the foundational reference standard for comparative efficacy and safety benchmarking in anti-CD3 monoclonal antibody development programs. Its well-characterized efficacy profile—94% reversal rate in first-episode renal rejection and demonstrated superiority over high-dose corticosteroids [1]—provides a validated historical efficacy benchmark against which novel anti-CD3 biologics (e.g., teplizumab, otelixizumab, foralumab) can be quantitatively assessed. The compound's fully murine structure and high immunogenicity (HAMA incidence up to 60%) also establish a critical baseline for evaluating the impact of antibody humanization and Fc engineering on immunogenicity reduction [2]. Procurement for comparative pharmacology studies and IND-enabling development programs requires muromonab-CD3 as the definitive murine anti-CD3 reference material.

Immunogenicity Research and HAMA Response Modeling

The elevated human anti-mouse antibody (HAMA) response induced by muromonab-CD3—documented in up to 60% of patients with high-titer responses (≥1:1,000) occurring in 2-31% of recipients depending on organ transplant type [1]—makes this compound uniquely valuable for immunogenicity research. Studies investigating anti-drug antibody (ADA) formation mechanisms, the relationship between assay methodology and HAMA detection rates (interlaboratory agreement ranging from 38% to 83% across seven laboratories with 100-fold differences in detection limits [2]), and the impact of murine constant regions on antibody clearance kinetics all leverage muromonab-CD3 as a prototypical immunogenic biologic. This research application is not served by humanized or fully human alternatives that lack the requisite immunogenicity signal.

Cytokine Release Syndrome Mechanistic Studies and Prophylaxis Protocol Development

Muromonab-CD3 provides a reliable and reproducible experimental model for investigating cytokine release syndrome (CRS) pathophysiology and evaluating prophylactic intervention strategies. With a near-100% first-dose CRS incidence characterized by quantifiable symptom frequencies—fever (73%), chills (57%), dyspnea (21%), chest pain/tightness (14%)—and approximately 5% severe reaction rate [1], the compound enables controlled CRS studies not feasible with newer Fc-silenced anti-CD3 biologics. Research protocols investigating the efficacy of corticosteroid pretreatment regimens (methylprednisolone 8 mg/kg IV), antihistamine combinations, or novel CRS-mitigating agents derive particular value from muromonab-CD3's predictable and robust CRS induction profile [2].

T-Cell Depletion Kinetics and Immune Reconstitution Modeling in Transplantation Immunology

The uniquely rapid T-cell depletion kinetics of muromonab-CD3—complete CD3+ clearance from peripheral circulation within one hour of intravenous administration [1]—coupled with its well-characterized antigenic modulation phenomenon producing CD3- CD4+ and CD3- CD8+ non-functional T cells after repeated dosing [2], provides a valuable experimental system for studying T-cell depletion dynamics and immune reconstitution following solid organ transplantation. The compound's elimination half-life of 18 hours (therapeutic) and 36 hours (prophylactic) [3] further enables precise pharmacokinetic-pharmacodynamic modeling. These properties support research applications in transplant tolerance induction, immune monitoring biomarker development, and optimization of sequential immunosuppressive protocols that cannot be replicated with alternative T-cell depleting agents possessing different kinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Muromonab-CD3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.